molecular formula C9H8ClFO B14849117 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone

1-(3-(Chloromethyl)-5-fluorophenyl)ethanone

Cat. No.: B14849117
M. Wt: 186.61 g/mol
InChI Key: JAGIOGGGFKWRTO-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-fluorophenyl)ethanone is an organic compound with a molecular formula of C9H8ClFO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a chloromethyl group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone typically involves the chloromethylation of 5-fluoroacetophenone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 1-(3-(azidomethyl)-5-fluorophenyl)ethanone.

    Electrophilic Aromatic Substitution: Brominated or nitrated derivatives.

    Reduction: 1-(3-(Chloromethyl)-5-fluorophenyl)ethanol.

Scientific Research Applications

1-(3-(Chloromethyl)-5-fluorophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Chloromethyl)-4-fluorophenyl)ethanone
  • 1-(3-(Chloromethyl)-2-fluorophenyl)ethanone
  • 1-(3-(Bromomethyl)-5-fluorophenyl)ethanone

Uniqueness

1-(3-(Chloromethyl)-5-fluorophenyl)ethanone is unique due to the specific positioning of the chloromethyl and fluorine substituents on the aromatic ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-fluorophenyl]ethanone

InChI

InChI=1S/C9H8ClFO/c1-6(12)8-2-7(5-10)3-9(11)4-8/h2-4H,5H2,1H3

InChI Key

JAGIOGGGFKWRTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CCl)F

Origin of Product

United States

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